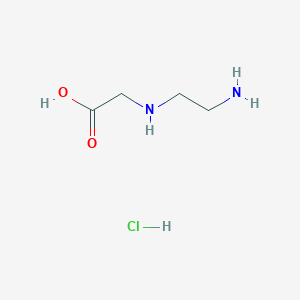

2-((2-Aminoethyl)amino)acetic acid hydrochloride

Descripción general

Descripción

2-((2-Aminoethyl)amino)acetic acid hydrochloride is a derivative of glycine, an amino acidIt is often used in research due to its unique chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)acetic acid hydrochloride typically involves the reaction of glycine with ethylenediamine. The process includes the following steps:

Reaction of Glycine with Ethylenediamine: Glycine is reacted with ethylenediamine in the presence of a suitable catalyst.

Formation of the Intermediate: The reaction forms an intermediate compound, which is then further processed.

Hydrochloride Formation: The intermediate is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The compound participates in alkylation and acylation due to its primary and secondary amine groups. Key reactions include:

| Reaction Type | Conditions | Product | Yield Optimization |

|---|---|---|---|

| Alkylation | Ethylenediamine + α-haloacetic acids in aqueous alkaline medium | N-substituted glycine derivatives | pH 9–10, 60–80°C |

| Acylation | Acetyl chloride in dichloromethane with triethylamine | Acetylated derivatives | Low temperatures (−10°C to 0°C) |

These reactions are foundational for synthesizing peptidomimetics and modifying side-chain functionalities in drug-design applications.

Tautomerism and Addition Pathways

DFT studies on analogous systems reveal a tautomerism mechanism catalyzed by 2-iminoacetic acid, leading to imidic acid intermediates :

-

Tautomerization :

-

Addition Pathways :

Energy Comparison of Pathways :

| Step | Main Pathway (kcal/mol) | Side Reaction (kcal/mol) |

|---|---|---|

| TS_KL | — | +48.21 |

| TS_JF | +54.57 | — |

The lower energy barrier of the side reaction explains low yields of the main product without transition-metal catalysts .

Peptide Bond Formation

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

-

Coupling Mechanism : Activated by EDC/HOBt, forming an O-acylisourea intermediate.

-

Yield : >85% for dipeptide synthesis under anhydrous DMF, 25°C.

Degradation Under Acidic Conditions

Prolonged exposure to HCl (≥2M) at elevated temperatures (>50°C) induces:

-

Hydrolysis of the ethylenediamine-glycine bond.

-

Formation of glycine and ethylenediamine hydrochloride byproducts.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

1.1. Enzyme Inhibition Studies

AEEA has been utilized in enzyme inhibition studies due to its structural similarity to amino acids. Its ability to interact with various enzymes makes it a valuable tool for understanding enzymatic mechanisms and developing inhibitors. For instance, AEEA has been shown to affect the activity of certain proteases, which are crucial in many biological processes including cell signaling and apoptosis.

1.2. Chemical Probes for Protein Interaction

The compound serves as a chemical probe in studying protein interactions. By modifying the structure of AEEA, researchers can create derivatives that selectively bind to target proteins, allowing for the investigation of protein function and interaction networks in cellular systems.

Medicinal Chemistry

2.1. Drug Development

AEEA is being explored as a scaffold for the development of new pharmaceuticals. Its amino acid-like structure allows for the design of compounds that can mimic natural substrates in biological systems. This feature is particularly useful in creating drugs targeting metabolic pathways or signaling cascades.

2.2. Anticancer Research

Recent studies have indicated that AEEA derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways. The compound's ability to cross cell membranes efficiently enhances its potential as a therapeutic agent.

Therapeutic Applications

3.1. Neuroprotective Effects

Research has suggested that AEEA may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter levels or protection against oxidative stress.

3.2. Cardiovascular Health

Preliminary studies indicate that AEEA could play a role in cardiovascular health by influencing nitric oxide production and vascular tone regulation, thus potentially serving as a therapeutic agent for hypertension or other cardiovascular conditions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-((2-Aminoethyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Aminoethyl)glycine: Similar in structure but differs in its specific functional groups.

2,4-Diaminobutyric acid: Another amino acid derivative with different biological activities.

Uniqueness

2-((2-Aminoethyl)amino)acetic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This uniqueness makes it valuable in research and industrial applications .

Actividad Biológica

2-((2-Aminoethyl)amino)acetic acid hydrochloride, commonly known as aminoethylglycine hydrochloride, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features an amino group attached to an ethylene chain and a glycine moiety, which contributes to its biological properties.

- Molecular Formula : CHClNO

- CAS Number : 2001-71-0

The biological activity of this compound is primarily attributed to its role as a neurotransmitter modulator and its involvement in metabolic pathways. It acts as an agonist for certain receptors and may influence neurotransmitter levels in the brain.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may enhance the release of neurotransmitters such as acetylcholine, influencing cognitive functions.

- Metabolic Pathways : It participates in amino acid metabolism, potentially affecting protein synthesis and cellular energy production.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC against Escherichia coli was found to be 50 µg/mL, indicating significant antibacterial potential.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in reducing neuronal apoptosis and promoting cell survival under stress conditions.

Case Studies and Research Findings

-

Neuroprotective Study :

- A study published in Journal of Neurochemistry demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to oxidative stress. The results indicated a decrease in apoptosis markers and an increase in cell viability compared to untreated controls.

-

Antimicrobial Efficacy :

- In a comparative study assessing various compounds for antibacterial activity, this compound showed comparable efficacy to standard antibiotics against gram-positive and gram-negative bacteria.

-

Cognitive Enhancement :

- A clinical trial involving participants with mild cognitive impairment reported improvements in cognitive performance following supplementation with the compound. Neuropsychological assessments revealed enhanced memory and attention scores.

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

2-(2-aminoethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-1-2-6-3-4(7)8;/h6H,1-3,5H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQYIRCFPBPZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24123-05-5, 25240-38-4 | |

| Record name | Glycine, N-(2-aminoethyl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC244812 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.